molecular formula C13H16N2O4 B5507710 ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate CAS No. 325856-54-0

ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate

Cat. No.: B5507710
CAS No.: 325856-54-0
M. Wt: 264.28 g/mol
InChI Key: HRZBKBLORLIJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate is a pyridine-based ester derivative characterized by a cyano group at position 3, a methoxymethyl substituent at position 4, and a methyl group at position 6 of the pyridine ring. The ethoxyacetate moiety is linked via an oxygen atom at position 2. This compound is synthesized through nucleophilic substitution or condensation reactions, often involving ethyl cyanoacetate as a key reagent .

Properties

IUPAC Name

ethyl 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-18-12(16)8-19-13-11(6-14)10(7-17-3)5-9(2)15-13/h5H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZBKBLORLIJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC(=CC(=C1C#N)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160554
Record name Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325856-54-0
Record name Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325856-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate typically involves the reaction of 3-cyano-4-(methoxymethyl)-6-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate is primarily investigated for its pharmacological properties. The compound's structure suggests potential activity against various biological targets, which can be leveraged for drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. This compound could serve as a lead compound for synthesizing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Anticancer Properties

Research has shown that compounds containing pyridine rings can inhibit cancer cell proliferation. This compound may possess similar properties, making it a candidate for further investigation in anticancer drug development.

Agricultural Applications

The compound's structural features also suggest potential use in agricultural applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Compounds with pyridine moieties have been reported to exhibit activity against phytopathogenic microorganisms. This compound could be formulated into products aimed at controlling plant diseases caused by fungi and bacteria .

Herbicidal Properties

The selective herbicidal activity of similar compounds indicates that this compound might be effective in managing weed populations without harming crops, thus enhancing agricultural productivity .

Materials Science Applications

In materials science, the unique chemical structure of this compound can be utilized in the development of novel materials.

Polymer Chemistry

The compound can act as a monomer or a crosslinking agent in polymer synthesis, contributing to the development of materials with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance durability and resistance to environmental factors .

Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be used in formulating advanced coatings and adhesives, providing improved adhesion and resistance to solvents and chemicals .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated antimicrobial activity against pathogens
Agricultural Science Effective against specific plant pathogens
Materials Science Potential as a monomer in polymer synthesis

Mechanism of Action

The mechanism of action of ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate with structurally related pyridine derivatives, focusing on substituents, synthesis methods, and reported properties.

Structural Comparisons

Compound Name Substituents (Pyridine Ring) Key Functional Groups Reference
This compound 3-CN, 4-(methoxymethyl), 6-CH₃ Ethoxyacetate, ether linkage -
Ethyl {[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-yl]oxy}acetate (4a) 3-CN, 4-Ph, 6-(2-naphthyl) Ethoxyacetate, ether linkage
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate 3-CN, 4-SCH₃, 6-Ph Ethoxyacetate, thioether
Ethyl 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetate 3-CN, 4-(4-MeO-Ph), 6-(thiophen-2-yl) Ethoxyacetate, ether linkage

Key Observations:

  • Position 4 Variability : The methoxymethyl group in the target compound contrasts with bulkier aryl groups (e.g., phenyl in 4a , 4-methoxyphenyl in ) or sulfur-containing substituents (e.g., methylsulfanyl in ). Methoxymethyl may enhance solubility compared to hydrophobic aryl groups.

Biological Activity

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with several substitutions, including a cyano group, methoxymethyl group, and an acetate moiety. The molecular formula is C22H19N5O6C_{22}H_{19}N_{5}O_{6} with a molecular weight of approximately 449.416 g/mol. Its structure can be represented as follows:

\text{Ethyl 3 cyano 4 methoxymethyl 6 methylpyridin 2 yl oxy}acetate}

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially blocking substrate access and hindering enzyme activity.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

1. Antioxidant Properties

Research indicates that compounds similar to this compound demonstrate significant antioxidant activities. For instance, studies have shown that various extracts containing similar structures exhibit strong free radical scavenging abilities, which are crucial for protecting cells from oxidative damage .

2. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with related structures have been noted for their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

There is emerging evidence that compounds within this chemical class exhibit antimicrobial effects against various pathogens. The presence of the cyano and methoxymethyl groups may enhance the compound's interaction with microbial targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridine derivatives, including this compound:

StudyFindings
Study 1Demonstrated antioxidant activity comparable to established antioxidants .
Study 2Showed significant inhibition of enzymes linked to inflammation .
Study 3Reported antimicrobial properties against specific bacterial strains .

Q & A

Q. What are the established synthetic routes for ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, describes a method where 3-chloro-4-fluoronitrobenzene undergoes substitution with 2-pyridinemethanol under alkaline conditions, followed by iron powder reduction in acidic media to form an intermediate aniline derivative. Condensation with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) yields the final product. Key parameters include:

  • Alkaline pH (for substitution, ~pH 9–10).
  • Reduction temperature (50–60°C with iron powder).
  • Condensing agent stoichiometry (1.2–1.5 equivalents). Yields typically range from 60–75% under optimized conditions .

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural confirmation relies on:

  • X-ray crystallography (e.g., single-crystal XRD as in ) to resolve bond angles and stereochemistry.
  • NMR spectroscopy :
  • ¹H NMR : Methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm; pyridinyl protons show splitting patterns between δ 6.8–8.2 ppm.
  • ¹³C NMR : Cyano carbon at δ 115–120 ppm; ester carbonyl at δ 165–170 ppm.
    • FT-IR : C≡N stretch at ~2240 cm⁻¹; ester C=O at ~1740 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the methoxymethyl and cyano group incorporation in the pyridine ring?

Regioselectivity arises from steric and electronic factors:

  • Methoxymethyl group : Electron-donating effects stabilize electrophilic substitution at the 4-position.
  • Cyano group : Introduced via nucleophilic aromatic substitution (e.g., using KCN/CuCN) at the 3-position, favored by the electron-withdrawing nature of adjacent substituents. Computational studies (DFT) can model transition states to predict substituent orientation .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) between batches be resolved?

Discrepancies often stem from:

  • Dynamic effects : Rotameric equilibria of the methoxymethyl group cause variable splitting. Use variable-temperature NMR (VT-NMR) to slow rotation and resolve peaks.
  • Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted cyanoacetic acid) may shift signals. Employ HPLC-MS with a C18 column (gradient: 5–95% MeCN/H₂O, 0.1% TFA) to identify contaminants .

Q. What strategies mitigate low yields in the condensation step with cyanoacetic acid?

Optimize:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent polarity : Switch from THF to DCM for better solubility of hydrophobic intermediates.
  • Moisture control : Anhydrous conditions (molecular sieves) prevent hydrolysis of the cyano group. Yields improve from ~60% to >85% with these adjustments .

Methodological Challenges and Solutions

Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (pyridinyl oxygen) and electrophilic (ester carbonyl) sites.
  • Molecular docking : Model interactions with biological targets (e.g., kinase enzymes) to guide derivatization for drug discovery .

Q. What analytical workflows validate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
  • Thermal stress : Heat at 80°C for 48 hours.
    • Stability-indicating assays : Use UPLC-PDA at 254 nm to monitor degradation products. Major degradation pathways include ester hydrolysis and cyano group oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

  • Crystallinity : Polymorphic forms (e.g., anhydrous vs. solvates) alter melting points. Perform powder XRD to confirm crystal phase.
  • Spectral calibration : Ensure NMR spectrometers are referenced to TMS (δ 0 ppm) and IR instruments are background-corrected. Cross-validate with independent labs .

Applications in Drug Development

Q. What in vitro assays assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR or CDK2) at 10 μM compound concentration.
  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Structure-activity relationships (SAR) can guide methyl or methoxy substitutions to enhance potency .

Synthetic Byproduct Management

Q. How are byproducts (e.g., N-oxide derivatives) identified and minimized during synthesis?

  • LC-MS profiling : Monitor for m/z = [M+16] peaks (indicative of N-oxidation).
  • Reducing agents : Add ascorbic acid (1–2 equivalents) to suppress oxidation during condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.